Ethyl [5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiourea to form the intermediate 5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{5-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the
Properties
Molecular Formula |
C14H17N3O4S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)15-13-17-16-12(22-13)8-9-5-6-10(19-2)11(7-9)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |
InChI Key |
YROIJQPIVQSAOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.